N-[(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]glycine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:
- δ 1.2–1.8 ppm (m, 20H): Cyclohexyl CH₂ groups
- δ 3.9 ppm (s, 2H): Glycine CH₂
- δ 10.2 ppm (s, 1H): Pyrimidine NH
- δ 12.1 ppm (br, 1H): Carboxylic acid proton
¹³C NMR reveals key functional groups:
- δ 170.5 ppm: Pyrimidine C=O
- δ 165.3 ppm: Amide carbonyl
- δ 157.8 ppm: Carboxylic acid COOH
- δ 25–35 ppm: Cyclohexyl CH₂
Infrared Spectroscopy
IR (KBr pellet, cm⁻¹) shows prominent absorption bands:
- 3320 (NH/OH stretch)
- 1705 (C=O str, pyrimidine)
- 1660 (C=O str, amide)
- 1580 (C=C aromatic)
- 1450 (CH₂ bend)
UV-Vis Spectroscopy
The compound exhibits λmax at 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) in methanol, attributed to the π→π* transition of the conjugated pyrimidine-carbonyl system. A weaker n→π* transition appears at 310 nm (ε = 850 L·mol⁻¹·cm⁻¹).
Computational Molecular Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
- HOMO (-6.8 eV) localized on the pyrimidine ring and adjacent carbonyls
- LUMO (-1.3 eV) distributed across the glycine-carboxylic acid system
- Band gap of 5.5 eV indicates moderate reactivity
Electrostatic potential mapping shows:
- Negative potential (-0.45 au) at carbonyl oxygens
- Positive potential (+0.32 au) at NH and OH protons
- Charge distribution supports hydrogen-bonding interactions
Molecular dynamics simulations (100 ns, explicit water) demonstrate:
- Stable intramolecular H-bond between C6-OH and C4=O (2.9 Å)
- Glycine carboxylate participates in solvent interactions
- Cyclohexyl groups maintain hydrophobic shielding
Properties
Molecular Formula |
C19H27N3O6 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[(1,3-dicyclohexyl-4-hydroxy-2,6-dioxopyrimidine-5-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C19H27N3O6/c23-14(24)11-20-16(25)15-17(26)21(12-7-3-1-4-8-12)19(28)22(18(15)27)13-9-5-2-6-10-13/h12-13,26H,1-11H2,(H,20,25)(H,23,24) |
InChI Key |
NVTKJBXOBFRPLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Core Pyrimidine Trione Formation
The synthesis begins with the formation of the pyrimidine-2,4,6-trione core. A widely cited method involves the reaction of 1,3-dicyclohexylurea with malonic acid under acidic conditions (e.g., acetic acid/acetic anhydride) at elevated temperatures (100–130°C).
Reaction Scheme
1,3-Dicyclohexylurea + Malonic acid → 1,3-Dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione
Key Conditions
- Solvent System : Acetic acid/acetic anhydride (29.5% v/v).
- Temperature : 100–130°C (microwave-assisted heating reduces reaction time).
- Impurity Control : The intermediate 5-acetyl-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (Fig. 1) is a critical impurity formed during acylation. Its concentration is controlled by maintaining solubility limits (43.7 mg/mL in acetic acid/acetic anhydride at 15°C) during isolation.
Glycine Coupling
The trione intermediate undergoes glycine coupling via a nucleophilic acyl substitution reaction.
Reaction Steps
- Activation : The trione is treated with diethyl acetamidomalonate in the presence of a base (e.g., DBU) to form an activated intermediate.
- Glycine Introduction : Reaction with glycine in ethanol/water under basic conditions yields the final product.
Optimization
- Base Selection : DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) improves reaction efficiency compared to traditional bases like NaOH.
- Solvent : Ethanol/water mixtures (3:1 v/v) enhance solubility and reduce side reactions.
Key Process Parameters and Data
Table 1: Reaction Conditions for Pyrimidine Trione Synthesis
Table 2: Glycine Coupling Optimization
| Parameter | Optimized Conditions |
|---|---|
| Base | DBU |
| Solvent | Ethanol/water (3:1) |
| Temperature | 60–80°C |
| Reaction Time | 3 hours |
| Final Product Purity | ≥99.5% (HPLC) |
Purification and Impurity Control
Crystallization
The crude product is purified via recrystallization from ethanol/water mixtures. Key steps include:
Chemical Reactions Analysis
Types of Reactions
Daprodustat undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be facilitated using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, temperature around 50°C.
Reduction: Sodium borohydride, room temperature.
Substitution: Nucleophiles like amines, temperature around 25-30°C.
Major Products Formed
The major products formed from these reactions include various derivatives of daprodustat, which can be used for further pharmaceutical applications .
Scientific Research Applications
Anemia Treatment
Daprodustat has been investigated primarily for its role in treating anemia associated with chronic kidney disease (CKD). It acts as a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI), which stimulates erythropoiesis by mimicking the effects of natural hypoxia. Clinical trials have shown that daprodustat effectively increases hemoglobin levels in patients with CKD without the need for erythropoiesis-stimulating agents (ESAs) .
Cardiovascular Benefits
Research indicates that daprodustat may confer cardiovascular benefits by improving oxygen delivery to tissues and reducing the risk of cardiovascular events in patients with anemia due to CKD. Its mechanism of action involves enhancing erythropoietin production and improving iron metabolism .
HIF Pathway Modulation
Daprodustat modulates the HIF pathway by inhibiting prolyl hydroxylase enzymes, leading to increased levels of HIF-α. This results in the transcriptional activation of genes involved in erythropoiesis and iron metabolism, including erythropoietin and transferrin .
Clinical Trials and Findings
Several clinical trials have been conducted to evaluate the efficacy and safety of daprodustat:
Combination Therapies
Future studies are exploring the potential of combining daprodustat with other therapeutic agents to enhance its efficacy in treating anemia and potentially other conditions related to hypoxia or iron deficiency .
Broader Applications
Beyond anemia treatment, researchers are investigating the potential applications of daprodustat in other areas such as oncology and metabolic disorders where HIF modulation may provide therapeutic benefits.
Mechanism of Action
Daprodustat works by inhibiting hypoxia-inducible factor prolyl hydroxylase enzymes. This inhibition stabilizes hypoxia-inducible factors, leading to increased transcription of genes involved in erythropoiesis. The primary molecular targets are the prolyl hydroxylase domain enzymes, which regulate the degradation of hypoxia-inducible factors .
Comparison with Similar Compounds
Daprodustat (Jesduvroq®)
Chemical Name : N-[(1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidin-5-yl)carbonyl]glycine
Molecular Formula : C₁₉H₂₇N₃O₆
Molecular Weight : 393.43 g/mol
Key Differences :
- Daprodustat has 2,4,6-trioxo groups on the pyrimidine ring, whereas the target compound has 6-hydroxy-2,4-dioxo substitutions .
- The absence of a hydroxyl group in daprodustat increases its electrophilicity, enhancing its role as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. This structural feature is critical for its FDA approval in treating anemia associated with chronic kidney disease (CKD) .
- The target compound’s hydroxyl group may reduce its metabolic stability compared to daprodustat but could introduce hydrogen-bonding interactions with biological targets.
Thieno[2,3-d]pyrimidine Derivatives
Example Compound: 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Key Differences:
Benzoxathiol-Based Glycine Derivatives
Example Compound : N,N'-[(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)glycine]
Molecular Formula : C₃₁H₃₂N₂O₁₃S
Molecular Weight : 672.66 g/mol
Key Differences :
- Core Structure : A benzoxathiol ring replaces the pyrimidine, with sulfonic acid groups increasing water solubility .
- Glycine Substitutions: Multiple glycine moieties enhance metal-chelating properties, making this compound suitable for diagnostic or catalytic applications rather than therapeutic use .
Structural and Functional Analysis: Data Table
Research Findings and Implications
- Daprodustat vs. Target Compound: The trioxo configuration in daprodustat optimizes HIF-PH inhibition by mimicking 2-oxoglutarate, a co-substrate for hydroxylase enzymes. The target compound’s hydroxyl group may reduce this mimicry but could offer novel binding interactions .
- Solubility and Bioavailability : The cyclohexyl groups in both the target compound and daprodustat contribute to lipophilicity, favoring oral absorption. However, the hydroxyl group in the target compound may improve aqueous solubility slightly .
- Synthetic Challenges: The thieno-pyrimidine derivatives () require multi-step synthesis due to sulfur incorporation, whereas the target compound’s pyrimidine core is more straightforward to functionalize .
Biological Activity
N-[(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]glycine, commonly known as Daprodustat (GSK1278863) , is a compound of significant interest due to its biological activities related to anemia treatment and potential applications in wound healing and tendon injuries. This article delves into the biological activity of Daprodustat, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
Daprodustat is characterized by the following molecular formula:
- Molecular Formula: C19H27N3O6
- Molecular Weight: 393.4 g/mol
Structural Representation
The structural formula can be represented as follows:
Synonyms
Daprodustat is also referred to by several other names:
- 2-(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)acetic acid
- GSK1278863
Daprodustat functions primarily as an hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor . By inhibiting HIF-PH enzymes, Daprodustat stabilizes HIF proteins that promote erythropoiesis (red blood cell production) in response to low oxygen levels. This mechanism is crucial in managing anemia associated with chronic kidney disease (CKD).
Efficacy in Anemia Treatment
Clinical trials have demonstrated that Daprodustat effectively increases hemoglobin levels in patients with anemia due to CKD. Notable studies include:
-
Trial Overview:
- Study Design: Randomized controlled trials comparing Daprodustat with traditional erythropoiesis-stimulating agents (ESAs).
- Results: Significant increases in hemoglobin levels were observed in patients treated with Daprodustat compared to placebo groups.
- Case Study Example:
Safety Profile
The safety profile of Daprodustat has been evaluated across multiple clinical trials. Common side effects reported include:
- Hypertension
- Headaches
- Gastrointestinal disturbances
Overall, the incidence of serious adverse events was comparable to that seen with ESAs .
Data Summary Table
| Parameter | Daprodustat (GSK1278863) | Erythropoiesis-Stimulating Agents |
|---|---|---|
| Mechanism | HIF-PH inhibitor | Erythropoietin receptor agonist |
| Indication | Anemia in CKD | Anemia in CKD |
| Administration | Oral | Subcutaneous/Intravenous |
| Onset of Action | Rapid (within weeks) | Varies (days to weeks) |
| Common Side Effects | Hypertension, headaches | Hypertension, thromboembolic events |
| Serious Adverse Events | Comparable to ESAs | Higher incidence reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
